Bis(2-ethylhexyl) adipate

Catalog No.
S8083361
CAS No.
70147-21-6
M.F
C22H42O4
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) adipate

CAS Number

70147-21-6

Product Name

Bis(2-ethylhexyl) adipate

IUPAC Name

bis(2-ethylhexyl) hexanedioate

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

SAOKZLXYCUGLFA-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS
Soluble in ethanol, ethyl ether, acetone, and acetic acid
In water, 0.78 mg/l @ 22 °C
0.00078 mg/mL at 22 °C

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

Description

Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999)
Bis(2-ethylhexyl) adipate is a diester resulting from the formal condensation of the carboxy groups of adipic acid with 2-ethylhexan-1-ol. It is used as a plasticiser in the preparation of various polymers. It has a role as a plasticiser. It is a diester, a carboxylic ester and a member of dicarboxylic acids and O-substituted derivatives. It is functionally related to a 2-ethylhexan-1-ol and an adipic acid.
BEHA is a natural product found in Panax ginseng with data available.

Bis(2-ethylhexyl) adipate, also known as di(2-ethylhexyl) adipate or dioctyl adipate, is an organic compound with the chemical formula C22H42O4. It is a diester formed from the reaction of 2-ethylhexanol and adipic acid. This compound appears as a colorless oily liquid and has a molecular weight of approximately 370.57 g/mol . It is primarily utilized as a plasticizer, enhancing the flexibility and durability of various materials, particularly in food-contact applications and polyvinyl chloride (PVC) products .

Effects on Lipid Metabolism

Studies have investigated the effects of DEHA on lipid metabolism in rats. One study observed decreased plasma cholesterol and triglyceride levels after DEHA consumption []. Another study reported increased levels of hepatic fatty acid-binding protein and microsomal stearoyl-CoA desaturase activity after DEHA administration []. These findings suggest DEHA might influence fat storage and metabolism in the liver, but further research is needed to understand the mechanisms and potential implications.

Note

More research is needed to confirm these findings and understand the long-term effects of DEHA on lipid metabolism.

Other Research Areas

Limited research also explores DEHA's potential effects on other areas:

  • Endocrine disruption: Some studies suggest DEHA might have weak estrogenic activity, but the evidence is inconclusive [].
  • Environmental impact: DEHA's presence in the environment due to its widespread use is a concern, but its specific ecological effects require further investigation [].
Typical of esters. These include:

  • Hydrolysis: The compound can hydrolyze slowly in water, leading to the formation of 2-ethylhexanol and adipic acid. Hydrolysis rates can vary based on environmental conditions, with half-lives reported to be less than one day in basic solutions .
  • Reactions with Hydroxy Radicals: It reacts rapidly with hydroxy radicals, with calculated half-lives ranging from 2.6 to 26 hours under atmospheric conditions .
  • Reactivity with Acids: As an ester, it can react with strong acids to release heat and form alcohols .

Bis(2-ethylhexyl) adipate exhibits low toxicity levels, with an estimated LD50 of around 900 mg/kg in rats when administered intravenously . The International Agency for Research on Cancer classifies it as "not classifiable as to its carcinogenicity to humans" (Group 3) . In metabolic studies, it has been shown that after ingestion, the compound does not accumulate significantly in tissues; instead, it is rapidly hydrolyzed to form various metabolites such as 2-ethylhexanoic acid .

The synthesis of bis(2-ethylhexyl) adipate typically involves the following steps:

  • Esterification Reaction: Adipic acid is reacted with 2-ethylhexanol in the presence of an esterification catalyst, commonly sulfuric acid or para-toluenesulfonic acid. This reaction leads to the formation of bis(2-ethylhexyl) adipate and water as a byproduct .

    The general reaction can be summarized as:
    Adipic Acid+2 2 Ethylhexanol Bis 2 Ethylhexyl Adipate+Water\text{Adipic Acid}+2\text{ 2 Ethylhexanol }\rightarrow \text{Bis 2 Ethylhexyl Adipate}+\text{Water}

Bis(2-ethylhexyl) adipate is widely used across various industries due to its properties:

  • Plasticizer: It is primarily used in PVC products, enhancing flexibility and durability.
  • Food Contact Materials: Commonly found in food packaging materials.
  • Lubricants: Used in hydraulic fluids and lubricants for aircraft and machinery .

Research indicates that bis(2-ethylhexyl) adipate does not bioaccumulate significantly in aquatic organisms, suggesting low potential for environmental persistence . Interaction studies have shown that it can migrate from PVC films into food products during storage and cooking, particularly those high in fat content .

Several compounds share structural similarities with bis(2-ethylhexyl) adipate. Here’s a comparison highlighting its uniqueness:

Compound NameStructurePrimary UseKey Differences
Di-n-butyl adipateC22H42O4PlasticizerShorter alkyl chains
Di-n-octyl adipateC22H42O4PlasticizerLonger alkyl chains
Diisononyl adipateC23H46O4PlasticizerBranched alkyl chains
Di(2-ethylhexyl) phthalateC24H38O4PlasticizerDifferent acid component
Diisodecyl adipateC26H50O4PlasticizerLonger alkyl chains

Uniqueness

Bis(2-ethylhexyl) adipate stands out due to its specific ester composition derived from 2-ethylhexanol and adipic acid, making it particularly effective as a plasticizer for food-contact materials while exhibiting lower toxicity compared to some phthalates.

Physical Description

Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999)
Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid
Light-colored, oily liquid; [Hawley]
Liquid

Color/Form

COLORLESS OR VERY PALE AMBER LIQ
Light colored, oily liquid.

XLogP3

6.8

Hydrogen Bond Acceptor Count

4

Exact Mass

370.30830982 g/mol

Monoisotopic Mass

370.30830982 g/mol

Boiling Point

783 °F at 760 mmHg (NTP, 1992)
214 °C @ 5 mm Hg
416.00 to 418.00 °C. @ 760.00 mm Hg

Flash Point

385 °F (NTP, 1992)
196 °C
402 °F (206 °C) (OPEN CUP)

Heavy Atom Count

26

Vapor Density

12.8 (NTP, 1992) (Relative to Air)
12.8 (Air= 1)

Density

0.923 (USCG, 1999)
0.922 @ 25 °C/4 °C

Odor

SLIGHT AROMATIC SMELL
Odorless
Mild

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-90 °F (NTP, 1992)
-67.8 °C

UNII

MBY1SL921L

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992)
0.00000085 [mmHg]
8.5X10-7 mm Hg at 20 °C

Impurities

0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture

Absorption Distribution and Excretion

The absorption, distribution, and elimination of DEHA were studied in mice and rats. Male Sprague Dawley rats, male NMRI mice, and pregnant female NMRI mice on day 17 of gestation were administered (14)C labeled DEHA dissolved in dimethyl sulfoxide or corn oil iv or intragastrically. The DEHA was labeled on the carbonyl or alcohol moiety. Animals were killed 5 min to 4 days after dosing, and the tissue distribution of (14)C activity was determined by whole body autoradiography. The tissue distribution of (14)C activity from carbonyl labeled DEHA was similar in all animals. Highest levels of radioactivity were observed in the body fat, liver, and kidney after intragastrically or iv administration. (14)C activity from alcohol labeled DEHA was found in the bronchi of male mice. In pregnant mice, (14)C activity was observed in the fetal liver, intestine, and bone marrow during the first 24 hr after carbonyl labeled DEHA was given. Very little radiolabel was found in fetuses of mice given alcohol labeled DEHA. No DEHA derived radioactivity was found in mice 4 days after dosing. Blood DEHA concn in rats increased faster and were two or three times higher when the dose was given in DMSO rather than corn oil. Significant amounts of DEHA were excreted in the bile of rats treated with DEHA in DMSO. Very little biliary elimination of radiolabel occurred in animals given carbonyl labeled DEHA. DEHA was excreted in the urine, the amounts being smaller in animals used in the bile collection experiments. The vehicle had very little effect on the amount excreted. DEHA is poorly absorbed from an oil solution.

Metabolism Metabolites

In vivo and in vitro metabolism of the plasticizer DEHA was examined in the rat to determine the different steps involved in the hepatic concn of peroxisomal proliferators. In the in vivo studies, different doses of DEHA and mono-(2-ethylhexyl)-adipate were administered by gavage to Wistar rats for 5 days. In the in vitro studies, hepatocytes were isolated by in situ perfusion. No DEHA was recovered in rat urine 24 hr after administration; adipic acid was the main metabolite. Only the 2-ethylhexanol pathway showed further metabolites, mainly 2-ethylhexanoic acid which was either conjugated or submitted to other pathways. While 2-ethylhexanoic acid glucuronidation appeared to be dose and time dependent, 2-ethylhexanol glucuronidation was more stable. In vitro, the first hydrolysis of DEHA appeared to be a rate limiting step. When mono-(2-ethylhexyl) adipate was added directly to the culture medium, all the metabolites identified in the in vivo study were found. Glucuronidation of both 2-ethylhexanol and 2-ethylhexanoic acid was dose and time dependent.

Use Classification

Hazard Classes and Categories -> Carcinogens
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Emollient; Film forming; Plasticise

Methods of Manufacturing

REACTION OF ADIPIC ACID AND 2-ETHYLHEXANOL IN THE PRESENCE OF AN ESTERIFICATION CATALYST SUCH AS SULFURIC ACID OR P-TOLUENESULFONIC ACID
Reaction of adipic acid and 2-ethylhexanol

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Custom Compounding of Purchased Resins
Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Not Known or Reasonably Ascertainable
Oil and Gas Drilling, Extraction, and Support activities
Paint and Coating Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Primary Metal Manufacturing
Printing and Related Support Activities
Rubber Product Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Synthetic Rubber Manufacturing
Utilities
Wholesale and Retail Trade
Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester: ACTIVE
IN FRANCE & ITALY DIOCTYL ADIPATE IS PERMITTED CONSTITUENT OF PLASTICS INTENDED FOR CONTACT WITH FOODSTUFFS.

Analytic Laboratory Methods

HIGH PRESSURE LIQ CHROMATOGRAPHY (HPLC) FOR SAMPLE CLEANUP OF DRINKING WATER EXTRACTS FOR LATER ANALYSIS BY GC/MS (GAS CHROMATOGRAPHY/MASS SPECTROMETRY) IS DESCRIBED.
Gas chromatography/flame ionization detection analysis of di(2-ethylhexyl) adipate in meat and meat/fat mixtures detection limit is not given.
EMSLC Method 506. Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection. Detection limit= 12.000 ug/l.
EMSLC Method 525.1. Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography and Mass Spectrometry. Revision 2.2. Detection limit= 0.60 ug/l.
EMSLC Method 525.2. Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography and Mass Spectrometry. Revision 1.0.

Storage Conditions

IN GENERAL, MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Dates

Modify: 2023-11-23

Passive Air Sampling of PCDD/Fs, PCBs, PAEs, DEHA, and PAHs from Informal Electronic Waste Recycling and Allied Sectors in Indian Megacities

Paromita Chakraborty, Harish Gadhavi, Balasubramanian Prithiviraj, Moitraiyee Mukhopadhyay, Sanjenbam Nirmala Khuman, Masafumi Nakamura, Scott N Spak
PMID: 34029059   DOI: 10.1021/acs.est.1c01460

Abstract

Xenobiotic chemical emissions from the informal electronic waste recycling (EW) sector are emerging problem for developing countries, with scale and impacts that are yet to be evaluated. We report an intensive polyurethane foam disk passive air sampling study in four megacities in India to investigate atmospheric organic pollutants along five transects viz., EW, information technology (IT), industrial, residential, and dumpsites. Intraurban emission sources were estimated and attributed by trajectory modeling and positive matrix factorization (PMF). ∑
PCDD/Fs, ∑
PCBs, ∑
plasticizers, and ∑
PAHs concentrations ranged from 3.1 to 26 pg/m
(14 ± 7; Avg ± SD), 0.5-52 ng/m
(9 ± 12); 7.5-520 ng/m
, (63 ± 107) and 6-33 ng/m
(17 ± 6), respectively. EW contributed 45% of total PCB concentrations in this study and was evidenced as a major factor by PMF. The dominance of dioxin-like PCBs (dl-PCBs), particularly PCB-126, reflects combustion as the possible primary emission source. PCDD/Fs, PCBs and plasticizers were consistently highest at EW transect, while PAHs were maximum in industrial transect followed by EW. Concentrations of marker plasticizers (DnBP and DEHP) released during EW activities were significantly higher (
< 0.05) in Bangalore than in other cities. Toxic equivalents (TEQs) due to dl-PCBs was maximum in the EW transect and PCB-126 was the major contributor. For both youth and adult, the highest estimated inhalation risks for dl-PCBs and plasticizers were seen at the EW transect in Bangalore, followed by Chennai and New Delhi.


Di(2-ethylhexyl) adipate plasticizer triggers hepatic, brain, and cardiac injury in rats: Mitigating effect of Peganum harmala oil

Amany Behairy, Ghada I Abd El-Rahman, Sanaa S H Aly, Esraa M Fahmy, Yasmina M Abd-Elhakim
PMID: 33396140   DOI: 10.1016/j.ecoenv.2020.111620

Abstract

Di(2-ethylhexyl) adipate (DEHA) is a widely used plasticizer and prevalent environmental contaminant. In this study, DEHA concentrations in the milk, cheese, and butter samples wrapped with food-grade commercial polyethylene films and stored at 4 °C for 30 days were detected using gas chromatographic analysis. Also, the effects of exposure to a high dose of DEHA for a long duration on the liver, brain, and heart of Wistar rats were assessed. Besides, the possible beneficial effect of Peganum harmala oil (PGO), in relieving DEHA induced adverse effects was explored. For this purpose, four groups (8 rats/group) were orally given physiological saline, PGO (320 mg/kg bwt), DEHA (2000 mg/kg bwt), or PGO + DEHA for 60 days. The results revealed that the DEHA concentrations in the tested dairy products were ordered as follows: (butter > cheese > milk). Notably, the detected levels in butter were higher than the specific migration limit in foods. DEHA induced a significant increase in the serum levels of glucose, alanine transaminase, aspartate transaminase, acetylcholine esterase, creatine kinase-myocardium bound, malondialdehyde, tumor necrosis factor-α, and interleukin-1β. But, significant hypoproteinemia, hypoalbuminemia, hypoglobulinemia, and hypocholesterolemia were evident following DEHA exposure. A significant reduction in the serum level of superoxide dismutase, reduced glutathione, and brain-derived neurotrophic factor was recorded. Besides, a significant downregulation in hepatic CYP2E1, brain glial fibrillary acidic protein, and cardiac troponin I gene expression was noticed. Moreover, DEHA exposure induced a significant decrease in Bcl-2 immunolabeling, but Caspase-3 immunoexpression was increased. On the contrary, PGO significantly recused DEHA injurious impacts. Therefore, PGO could represent a promising agent for preventing DEHA-induced hepatotoxicity, neurotoxicity, and cardiotoxicity.


How does continuous venovenous hemofiltration theoretically expose (ex-vivo models) inpatients to diethylhexyladipate, a plasticizer of PVC medical devices?

Lise Bernard, Mélanie Bailleau, Teuta Eljezi, Philip Chennell, Bertrand Souweine, Alexandre Lautrette, Valérie Sautou
PMID: 32105858   DOI: 10.1016/j.chemosphere.2020.126241

Abstract

Continuous venovenous hemofiltration (CVVH) is widely used in intensive care units to treat patients with acute kidney injury requiring renal replacement therapy. The medical devices (MD) used for CVVH include a hemofilter and tubings made of plasticized PVC. Due to its known reprotoxicity, diethylhexyl phthalate (DEHP) has been replaced by alternatives such as diethylhexyladipate (DEHA) in some of these tubings. The migration of DEHA from hemofiltration systems has not been assessed and thus the level of patient exposure to this DEHP-alternative remains unknown. In this study, 2 CVVH models were used to evaluate the potential migration of DEHA from PVC tubings, allowing the determination of (Rachoin and Weisberg, 2019) the highest rates of DEHA able to migrate into a simulant flowing in a marketed adult CVVH circuit by disregarding any metabolisation and (Krieter et al., 2013) the clinical-reflecting exposure of patients to this plasticizer and its metabolites by assessing their migration into blood. In the first model, we showed that patients undergoing a CVVH procedure may be exposed to high rates of DEHA. Moreover, DEHA is continuously hydrolyzed into its primary metabolite MEHA (monoethylhexyladipate), which may reach cytotoxic level in the patients' blood. When looking from a « safer » MD perspective, DEHA might not be the best alternative plasticizer for CVVH tubings. However, to reflect clinical conditions, this study should be completed by an in-vivo evaluation (biomonitoring) of the oxidized metabolites of DEHA in urines of inpatients undergoing CVVH.


Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS

Alexandra Nehring, Daniel Bury, Hans-Willi Kling, Tobias Weiss, Thomas Brüning, Holger M Koch
PMID: 31233945   DOI: 10.1016/j.jchromb.2019.06.019

Abstract

Di(2-ethylhexyl) adipate (DEHA) is a plasticizer and phthalate substitute used in various consumer products. Relevant population exposures have to be assumed. In this study we describe the determination of three specific side chain-oxidized monoester metabolites of DEHA, mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) in human urine as potential biomarkers of DEHA exposure. After enzymatic hydrolysis, urine samples were analyzed by online turbulent flow chromatography for matrix depletion and analyte enrichment coupled to liquid chromatography-electrospray ionization-triple quadrupole-tandem mass spectrometry (online-SPE-LC-MS/MS). For quantification stable isotope dilution was applied with limits of quantification of 0.05 μg/L for 5cx-MEPA and 5OH-MEHA, and 0.1 μg/L for 5oxo-MEHA. Method accuracies (relative recoveries) were between 92 and 109%, and relative standard deviations <5%. We investigated the applicability of the method for internal DEHA exposure assessment in six volunteers who had consumed food wrapped in commercial PVC-cling film containing DEHA and in two small pilot populations without known DEHA exposure (44 pregnant Brazilian women and 32 German adults). In the cling film experiment, we could quantify all three metabolites in all post exposure urine samples, with 5cx-MEPA being most prominent (0.30-10.2 μg/L), followed by 5OH-MEHA (0.12-4.31 μg/L) and 5oxo-MEHA (0.12-2.84 μg/L). In the Brazilian and German samples we could detect DEHA exposures in 43 and 9% of all samples, again with 5cx-MEPA as the most prominent metabolite. Based on validation and pilot biomonitoring results, the method has proven appropriate for DEHA biomonitoring and will be applied in future metabolism and population studies.


Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose

Alexandra Nehring, Daniel Bury, Benedikt Ringbeck, Hans-Willi Kling, Rainer Otter, Tobias Weiss, Thomas Brüning, Holger M Koch
PMID: 31816331   DOI: 10.1016/j.toxlet.2019.12.006

Abstract

Di(2-ethylhexyl) adipate (DEHA) is used as a substitute for the reprotoxic phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP). This study reports the first quantitative data on human in vivo DEHA metabolism and urinary metabolite excretion with the aim of providing tools for DEHA exposure and risk assessments. After DEHA was administered to four healthy volunteers (107-164 μg/kg body weight (bw)), urine samples were continuously and completely collected for 48 h and analyzed for the specific oxidized monoester metabolites mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), as well as for the non-specific hydrolysis product adipic acid (AA) using stable isotope dilution analysis. AA was confirmed as a major (urinary excretion fraction (F
): 10-40%), yet non-specific DEHA metabolite. 5cx-MEPA was the major specific DEHA metabolite with an F
of 0.20% (range: 0.17-0.24%). F
s for 5OH-MEHA and 5oxo-MEHA were 0.07% (0.03-0.10%) and 0.05% (0.01-0.06%), respectively. The three specific metabolites were excreted with two concentration maxima (t
= 1.5-2.3 h, t
= 3.8-6.4 h). Elimination half-lives (t
, calculated after the second t
) for 5cx-MEPA were calculated between 2.1-3.8 h. The majority (98-100%) of metabolites was excreted within 24 h. The F
of 5cx-MEPA was applied to demonstrate its applicability for calculating daily intakes based on urinary metabolite levels from three pilot populations. Daily intakes were generally far below the tolerable daily intake (TDI) for DEHA (300 μg/kg bw/day). The highest daily intake (114 μg/kg bw/day) was calculated in individuals after consuming food that had been wrapped in DEHA containing cling film.


Development and validation of a bioanalytical assay based on liquid chromatography-tandem mass spectrometry for measuring biomarkers of exposure of alternative plasticizers in human urine and serum

Frederic Been, Govindan Malarvannan, Michiel Bastiaensen, Shanshan Yin, Alexander L N van Nuijs, Adrian Covaci
PMID: 30876555   DOI: 10.1016/j.talanta.2019.02.024

Abstract

Alternative plasticizers (APs) have been increasingly used in the last decade to replace conventional phthalate esters, in particular di(2-ethylhexyl) phthalate (DEHP), due to the toxicity of the latter. However, there is currently very little data about the toxicity of and exposure to APs. No method exists so far for the analysis of multiple exposure biomarkers. The objective of this work consisted in developing a simple bioanalytical procedure for the analysis of multiple exposure biomarkers of APs in human urine and serum. Focus was set on metabolites of di(2-propylheptyl) phthalate (DPrHpP), di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), di(2-ethylhexyl) terephthalate (DEHTP) and di-2-ethylhexyl adipate (DEHA). A sample preparation protocol was developed and optimized using Oasis HLB solid-phase extraction (SPE) cartridges. Subsequently, an instrumental method based on liquid-chromatography coupled to tandem mass spectrometry (LC-MS/MS) was optimized. Following established guidelines, the sample preparation and instrumental methods were validated in terms of recovery, matrix effects, carry-over, linearity, limits of quantification, within- and between-run precision and trueness. Obtained results were satisfactory for all compounds except for one of the metabolites of DEHA (i.e., mono(2-ethylhexyl) adipate (MEHA)). A pilot biomonitoring study was carried out to assess the method's ability to detect and quantify target analytes in human urine and serum. In urine, most analytes could be detected with frequencies ranging from 8% for mono(2-ethyl-5-hydroxyhexyl) adipate (OH-MEHA) and cyclohexane-1,2-dicarboxylic mono hydroxyisononyl ester (OH-MINCH) to 92% for mono(2-ethyl-5-oxohexyl) adipate (oxo-MEHA), whilst most compounds could not be detected in serum, except for mono(2-ethylhexyl) terephthalate (MEHTP) and mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPrHpP) which were detected in all samples. The obtained results show that the developed method can be used to simultaneously analyse multiple exposure biomarkers to APs in human urine and serum.


Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure

Haiyan Xu, Barbara Musi, Zhimei Wang, Tiansheng Zhou, Qihong Huang, Juanhua Liu, Tiantian Li, Zhen Jiang, Songping Liao, Glosson Jill, Edward Koo
PMID: 30826316   DOI: 10.1016/j.yrtph.2019.02.016

Abstract

Di (2-ethylhexyl) adipate (DEHA) is a potential plasticizer alternative for di-2-ethylhexyl phthalate (DEHP). Toxicity of DEHA has been studied mostly via oral exposure but not assessed after repeated intravenous exposure. The present study shows the toxicity effects after intravenous administration for 28 consecutive days and the reversibility of the effects following a 14-day recovery period. The study was conducted under GLP conditions. Four groups of rats (15/sex/group) each received either vehicle or DEHA in vehicle (100, 200, or 450 mg/kg/day). Criteria for evaluation included clinical observations, body weight, food consumption, clinical pathology (hematology, serum chemistry, coagulation, urinalyses), gross (necropsy) evaluation, organ weight and histopathological evaluation. There were no DEHA-related changes in all the endpoints evaluated at 100 or 200 mg/kg/day. There were no test article-related changes in clinical pathology or gross necropsy observation at 450 mg/kg/day. At the high-dose, DEHA-related findings included clinical observations, decreased body weight gain and food consumption, increased liver weight in females associated with minimal hepatocellular hypertrophy, and decreased thymus weight in males and females without histopathology findings. All these findings were completely reversible within a 14-day recovery period. Therefore, the 200 mg/kg/day dose is considered to be the No-Observed-Effect Level (NOEL).


Detection and quantification analysis of chemical migrants in plastic food contact products

Shasha Qian, Hanxu Ji, XiaoXiao Wu, Ning Li, Yang Yang, Jiangtao Bu, Xiaoming Zhang, Ling Qiao, Henglin Yu, Ning Xu, Chi Zhang
PMID: 30517180   DOI: 10.1371/journal.pone.0208467

Abstract

Plastic food contact materials (FCM)-based products were widely used in everyday life. These products were normally imposed to strict regulations in order to pass the enforcement tests of compliance as a prefix condition. However, even in these "qualified" materials, unknown chemical substances, not involving in legislation lists, could migrate from FCM. In this perspective, the present work aims to thoroughly analyze by means of Gas Chromatography-Mass Spectrometry (GC-MS) the different substances/migrants in 120 qualified FCM plastic products. Unexpectedly, among the identified compounds (nearly 100), only 13% was included in the permitted list of Commission Regulation EU No 10/2011. All the identified compounds were classified into 11 categories according to their chemical structure and the FCM type, whereas toxicology data were in addition analyzed. Each plastic type exhibited different preferences of chemical migrants. Fortunately, most of the compounds identified were of low toxicity, and only 4 chemicals were included in priority lists and previous literature reports as potential risk factors. Subsequently, the accurate amount of these 4 chemicals was determined. The amount of Bis(2-ethylhexyl) adipate (DEHA) and Bis(2-ethylhexyl) phthalate (DEHP) were lower than the SML in Commission Regulation EU No 10/2011, and that of stearamide was under the recommended use quantity. The 2,4-di-tert-butylphenol (2,4-DTBP) was widely exist in the investigated FCM products. Among them, the highest level is obtained in polypropylene/low density polyethylene (BOPP/LDPE) materials, up to 45.568±31.513 mg/kg. In summary, a panel of unlisted chemical migrants were discovered and identified by GS-MS screening. The results implied that plastic FCMs were not so "inert" as they usually considered, and further safety evaluation should be performed toward the complete identification of new substances in FCM products.


Stress-Induced Transcriptional Changes and DNA Damage Associated with Bis(2-ethylhexyl) Adipate Exposure in Zebrafish (Danio rerio) Larvae

Halis Boran, Serap Terzi
PMID: 28536799   DOI: 10.1007/s00128-017-2116-4

Abstract

The present study evaluates potential toxic effects of bis(2-ethylhexyl) adipate (DEHA) plasticizer to larval (72 h post fertilization) zebrafish (Danio rerio) by analyzing changes in expression levels of stress-related genes (p53, rad51 and xrcc5) and assessing possible DNA damage of DEHA in larvae. The lethal concentration for 50% mortality (LC
) in larval zebrafish exposed for 96 h to 0-200 mg L
DEHA was 89.9 ± 8.03 mg L
. A concentration-dependent increase in DNA strand breaks was detected in cells from larvae exposed for 96 h to DEHA. There were some significant differences in induction of stress-related genes in larvae exposed to DEHA relative to control.


Explore Compound Types